2-Butanone, 3-chloro-3-methyl-
Description
Historical Context of Halogenated Ketone Chemistry
The study of halogenated ketones is a foundational topic in organic chemistry, with a history stretching back to early investigations of carbonyl reactivity. The introduction of a halogen atom at the alpha-position (the carbon adjacent to the carbonyl group) is known as α-keto halogenation, a reaction that can be performed using an elemental halogen under either acidic or basic conditions. wikipedia.org Early research, such as a 1925 study on the bromination of acetone (B3395972) and methyl ethyl ketone, laid the groundwork for understanding this class of reactions. rsc.org
The mechanism of halogenation is highly dependent on the pH of the reaction medium. wikipedia.org
Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the ketone is converted to its enol tautomer. This enol then acts as a nucleophile, reacting with the halogen. Typically, this process results in the substitution of only one alpha-hydrogen. pressbooks.pub Each subsequent halogenation is slower because the electron-withdrawing nature of the halogen atom decreases the basicity of the carbonyl oxygen, making the initial protonation step less favorable. wikipedia.org
Base-Promoted Halogenation : Under basic conditions, a base removes an alpha-hydrogen to form an enolate ion. This enolate is also nucleophilic and reacts with the halogen. wikipedia.org In contrast to the acidic pathway, successive halogenations are often more rapid. The inductive electron-withdrawal by the newly added halogen makes the remaining alpha-hydrogens on that carbon even more acidic and thus easier to remove. wikipedia.orgpressbooks.pub For methyl ketones, this can lead to the formation of a trihalomethyl ketone, which can then undergo cleavage in a process known as the haloform reaction, a reaction that has been reviewed as early as 1934. wikipedia.orgmasterorganicchemistry.com
The regioselectivity of the halogenation of unsymmetrical ketones also differs with the conditions. Acid-catalyzed reactions tend to halogenate the more substituted alpha-carbon, whereas base-promoted reactions favor the less substituted position. wikipedia.org Over the years, research in this area has evolved, with modern investigations focusing on developing "greener" methods, such as using ionic liquids to avoid hazardous solvents and strong acids. wikipedia.org
Significance and Research Trajectory of 2-Butanone (B6335102), 3-chloro-3-methyl-
2-Butanone, 3-chloro-3-methyl- (also known as 3-chloro-3-methylbutan-2-one) is a specific type of halogenated ketone that has found its niche in chemical research. nih.gov Its structure is notable because the chlorine atom is located on a tertiary carbon, meaning there are no other alpha-hydrogens on that side of the carbonyl group to be substituted. This structural feature prevents further halogenation at that site and influences its subsequent reactivity.
Properties of 2-Butanone, 3-chloro-3-methyl-
| Property | Value |
|---|---|
| IUPAC Name | 3-chloro-3-methylbutan-2-one nih.gov |
| CAS Number | 5950-19-6 nih.gov |
| Molecular Formula | C₅H₉ClO nih.gov |
| Molecular Weight | 120.58 g/mol nih.gov |
The research trajectory for this compound has moved from its synthesis and basic characterization to its application in detailed mechanistic studies. chemicalbook.com It is often used as a specialized reagent in early discovery research to probe the outcomes of complex reactions. sigmaaldrich.com
A significant investigation into the reactivity of 2-Butanone, 3-chloro-3-methyl- was conducted by De Kimpe, Palamareva, and Schamp in 1985. acs.org Their work detailed an unusual condensation reaction that occurred when the compound was treated with lithium diisopropylamide (LDA), a strong, non-nucleophilic base, in tetrahydrofuran (B95107). acs.orgacs.org Instead of a simple substitution or elimination reaction, a vigorous reaction took place, yielding a complex dimeric product. acs.org
Key Research Findings: Reaction with Lithium Diisopropylamide (LDA)
| Reactant | Conditions | Key Observation | Reference |
|---|---|---|---|
| 2-Butanone, 3-chloro-3-methyl- | Lithium diisopropylamide (LDA) in tetrahydrofuran at 0 °C | An unusual and vigorous condensation reaction occurred, rather than a simple substitution or elimination. acs.org | De Kimpe et al., 1985 acs.org |
| 2-Butanone, 3-chloro-3-methyl- | Lithium diisopropylamide (LDA) | The reaction also resulted in the unexpected reduction of the ketone's carbonyl group, a rare side reaction for LDA. acs.org | De Kimpe et al., 1985 acs.org |
This research highlighted the compound's utility in exploring complex reaction pathways, potentially involving intermediates derived from Favorskii-type rearrangements. acs.org The study demonstrated that the unique structure of 2-Butanone, 3-chloro-3-methyl- could be leveraged to uncover novel and unexpected chemical transformations, solidifying its significance as a tool for fundamental organic chemistry research. acs.org
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-4(7)5(2,3)6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJRNNIDCLELRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208206 | |
| Record name | 2-Butanone, 3-chloro-3-methyl- | |
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Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5950-19-6 | |
| Record name | 2-Butanone, 3-chloro-3-methyl- | |
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| Record name | 5950-19-6 | |
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| Record name | 2-Butanone, 3-chloro-3-methyl- | |
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| Record name | 3-CHLORO-3-METHYL-BUTAN-2-ONE | |
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Synthetic Methodologies for 2 Butanone, 3 Chloro 3 Methyl and Its Derivatives
Direct Synthetic Routes to 2-Butanone (B6335102), 3-chloro-3-methyl-
The primary and most direct method for the synthesis of 2-Butanone, 3-chloro-3-methyl- involves the chlorination of its precursor, 3-methyl-2-butanone (B44728). This process is a type of halogenation reaction where a chlorine atom is introduced into the ketone's molecular structure at the tertiary carbon position.
One documented synthetic approach involves the chlorination of 3-methyl-2-butanone using chlorine gas in the presence of a catalyst like aluminum chloride, with the reaction temperature being carefully controlled. Another method describes the synthesis of the related compound, 3-chloro-2-butanone (B129570), by reacting 2-butanone with hydrogen chloride, hydrogen peroxide, and a copper(II) chloride catalyst. This suggests that similar oxidative chlorination systems could be adapted for 3-methyl-2-butanone.
Direct bromination of 3-methyl-2-butanone has been shown to yield a mixture of isomers, with the major product being 1-bromo-3-methyl-2-butanone (B140032) and the minor product being 3-bromo-3-methyl-2-butanone. orgsyn.org This indicates that direct halogenation at the tertiary carbon is possible, though it may compete with halogenation at the primary carbon. orgsyn.org
A general method for the production of chlorobutanones involves the oxidation of n-butylenes in an aqueous catalytic solution containing palladium chloride and copper chloride. google.com While this method primarily yields 3-chlorobutanone-2, it highlights an industrial approach to synthesizing chlorinated ketones. google.com
The following table summarizes a selection of synthetic conditions for related chloroketones, which could be analogous to the synthesis of 2-Butanone, 3-chloro-3-methyl-.
| Starting Material | Reagents | Catalyst | Temperature | Product | Yield | Reference |
| 2-Butanone | HCl, H₂O₂ | CuCl₂ | 35-78°C | 3-Chloro-2-butanone | 12.6% | chemicalbook.com |
| n-Butylenes | O₂ | PdCl₂, CuCl₂ | 94-98°C | 3-Chlorobutanone-2 | 6% by weight of crude ketones | google.com |
Utilization of 2-Butanone, 3-chloro-3-methyl- in Complex Molecule Synthesis
2-Butanone, 3-chloro-3-methyl-, as a reactive α-chloroketone, serves as a valuable building block in organic synthesis for the construction of more elaborate molecular architectures.
The reactivity of the chlorine atom and the carbonyl group in compounds like 2-Butanone, 3-chloro-3-methyl- allows for a variety of transformations to produce other chloro-ketone derivatives and related compounds. The chlorine atoms can undergo nucleophilic substitution reactions, while the carbonyl group can be subjected to oxidation or reduction. For instance, the related 3-chloro-2-butanone is used in the synthesis of carbene precursors, such as 3-aryl-4,5-dimethylthiazolium chloride. sigmaaldrich.com It also reacts with the 1,4-dianion of acetophenone (B1666503) N-ethoxycarbonylhydrazone to form pyrazoline derivatives. sigmaaldrich.com
2-Butanone, 3-chloro-3-methyl- can act as a reagent in various organic reactions. A notable and unusual reaction occurs when it is treated with lithium diisopropylamide (LDA). acs.orgacs.org Instead of a simple deprotonation, a complex condensation reaction takes place, leading to the formation of 2,2-dimethyl-5-[N-(isopropyl)amino]-6-(2,2-dimethyl-1-hydroxycyclopropyl)-4-hexen-3-one. acs.org This highlights the compound's potential to participate in unexpected reaction pathways. acs.org
The general class of α-haloketones, to which 2-Butanone, 3-chloro-3-methyl- belongs, are important intermediates. For example, they are used in the production of chiral alcohols from various ketones through biocatalytic reduction methods. sigmaaldrich.com They are also employed in the synthesis of heterocyclic compounds.
Mechanistic Considerations in 2-Butanone, 3-chloro-3-methyl- Synthesis
The synthesis of α-chloroketones typically proceeds through an enol or enolate intermediate. The mechanism of chlorination of ketones is generally understood to involve a rate-determining acid- or base-catalyzed enolization, followed by a rapid reaction of the enol with the chlorinating agent. niscpr.res.in
In acid-catalyzed chlorination, the ketone is first protonated at the carbonyl oxygen, which increases the acidity of the α-protons. A weak base (like water or the conjugate base of the acid catalyst) then removes an α-proton to form an enol. The electron-rich double bond of the enol then attacks the electrophilic chlorine source. For a tertiary α-carbon, as in 3-methyl-2-butanone, the formation of the more substituted enol is favored, leading to chlorination at this position.
In base-catalyzed chlorination, a base removes an α-proton to form an enolate. The resulting enolate anion then reacts with the electrophilic chlorinating agent. masterorganicchemistry.com The acidity of the α-protons is a key factor, and in unsymmetrical ketones, the regioselectivity of chlorination can be controlled by the reaction conditions. masterorganicchemistry.com The presence of an α-chloro substituent increases the acidity of the remaining α-protons, which can lead to further halogenation under basic conditions, as seen in the haloform reaction. masterorganicchemistry.com
Kinetic studies on the chlorination of various ketones, including acetone (B3395972), with reagents like trichloroisocyanuric acid have shown that the reaction rate is independent of the concentration of the chlorinating agent, indicating that the enolization step is rate-limiting. niscpr.res.in The reaction shows a first-order dependence on the ketone concentration and is acid-catalyzed. niscpr.res.in
Recent advancements in the field include the development of enantioselective α-chlorination of ketones using chiral catalysts, which allows for the controlled synthesis of specific stereoisomers. nih.gov These methods often employ mechanistically distinct pathways, such as nucleophilic chlorination using sources like NaCl in phase-transfer systems, to achieve high enantioselectivity. nih.gov
Mechanistic Investigations of 2 Butanone, 3 Chloro 3 Methyl Reactivity
Nucleophilic Substitution Reactions Involving 2-Butanone (B6335102), 3-chloro-3-methyl-
2-Butanone, 3-chloro-3-methyl- is recognized for its capacity to participate in nucleophilic substitution reactions, a characteristic that makes it a useful building block in organic synthesis. guidechem.com In these reactions, the chlorine atom, being a good leaving group, is displaced by a nucleophile. The general mechanism often involves the attack of a nucleophile on the carbon atom bonded to the chlorine.
This compound is classified as a likely soft electrophile, and its reactions with nucleophiles can proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the sp3 hybridized carbon atom bearing the chlorine. nih.gov The reactivity in such substitution reactions is enhanced by the adjacent carbonyl group. nih.gov Common nucleophiles that can be employed in these reactions include hydroxide (B78521) ions, amines, and thiols, typically carried out in polar solvents like water or alcohols.
Table 1: Examples of Nucleophilic Substitution Reactions This table is illustrative of potential reactions based on general principles of reactivity for this class of compounds.
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | Sodium Hydroxide (NaOH) | Tertiary α-hydroxy ketone |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Tertiary α-methoxy ketone |
| Amine | Ammonia (NH₃) | Tertiary α-amino ketone |
| Thiolate | Sodium Thiolate (NaSR) | Tertiary α-thioether ketone |
Research has shown that halogenated ketones, such as 2-Butanone, 3-chloro-3-methyl-, are moderately to highly reactive with biological nucleophiles like glutathione. nih.gov This reactivity underscores the electrophilic nature of the carbon atom attached to the chlorine, making it susceptible to attack by soft nucleophiles. nih.gov
Condensation Reactions of 2-Butanone, 3-chloro-3-methyl-
While typical ketones with α-hydrogens undergo self-condensation reactions (aldol condensations) in the presence of a base, the case of 2-Butanone, 3-chloro-3-methyl- is unique. google.com The carbon atom alpha to the carbonyl group that bears the chlorine atom has no hydrogen atoms, precluding a standard enolate formation at that position. However, the methyl group on the other side of the carbonyl (C1) does have acidic protons.
A particularly noteworthy and highly unusual condensation reaction occurs when 2-Butanone, 3-chloro-3-methyl- is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). acs.orgacs.org Instead of a simple deprotonation, a complex reaction cascade takes place.
In a study by De Kimpe, Palamareva, and Schamp, the reaction of 3-chloro-3-methyl-2-butanone with two molar equivalents of LDA in tetrahydrofuran (B95107) did not yield a simple aldol-type product. acs.org Instead, the principal product isolated was 2,2-dimethyl-5-[N-(isopropyl)amino]-6-(2,2-dimethyl-1-hydroxycyclopropyl)-4-hexen-3-one. acs.org The formation of this complex molecule is proposed to result from the addition of two molecules of a Favorskii-derived cyclopropanone (B1606653) intermediate with N-(2-propylidene)isopropylamine. acs.org The latter is formed from the oxidation of LDA itself, which also acts as a reducing agent for the ketone's carbonyl group in a Meerwein-Ponndorf-Verley-type reduction. acs.org This reaction highlights a rare instance of LDA participating in side reactions beyond its primary role as a proton abstractor. acs.org The reaction is vigorous and leads to a complex mixture of at least 30 compounds, as evidenced by HPLC analysis. acs.org
Electrophilic Nature and Interactions with Chemical Entities
The electrophilicity of 2-Butanone, 3-chloro-3-methyl- is a defining feature of its reactivity. It is considered a likely soft electrophile, capable of reacting with various nucleophiles. nih.gov This electrophilic character is primarily centered on two sites: the carbonyl carbon and the carbon atom bonded to the chlorine.
The presence of the chlorine atom enhances the electrophilicity of the carbonyl carbon through an inductive electron-withdrawing effect, making it more susceptible to nucleophilic attack. More significantly, the tertiary carbon atom attached to the chlorine is a prime site for nucleophilic substitution, as discussed previously. nih.gov
Studies comparing the toxicity of binary mixtures have utilized 2-Butanone, 3-chloro-3-methyl- (or its isomers and related compounds) as a model electrophile. nih.gov Its reactivity with soft bio-nucleophiles like the cysteine residues in peptides (e.g., in glutathione) is a key interaction. nih.gov The covalent modification of such biological nucleophiles is a critical mechanism of action for electrophilic compounds. nih.gov
Table 2: Predicted Reactivity Profile of 2-Butanone, 3-chloro-3-methyl- Based on data for halogenated ketones from comparative studies.
| Property | Assessment | Mechanism |
| Electrophilicity | Likely soft electrophile | Bimolecular nucleophilic substitution (SN2) |
| Reactivity with Glutathione | Moderately reactive | Covalent modification of nucleophiles |
Other Reaction Pathways and Transformations
Beyond substitution and complex condensations, 2-Butanone, 3-chloro-3-methyl- can undergo other transformations, primarily involving its carbonyl group.
Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol using common reducing agents. For instance, agents like sodium borohydride (B1222165) or lithium aluminum hydride can transform the ketone into 3-chloro-3-methyl-2-butanol. As noted earlier, a reduction of the carbonyl group by LDA has also been observed as a side reaction. acs.org
Oxidation Reactions: While the tertiary alkyl chloride is relatively stable to oxidation, the ketone functionality can potentially be cleaved under harsh oxidizing conditions, though this is a less common pathway for ketones compared to aldehydes.
It is also worth noting that related chlorinated ketones are products of atmospheric reactions. For example, 3-chloro-2-butanone (B129570) is formed in the gas-phase reaction of chlorine atoms with trans-2-butene. researchgate.net This highlights the role of chlorinated ketones in atmospheric chemistry, although it does not describe a direct reaction pathway of 2-Butanone, 3-chloro-3-methyl- itself. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Butanone, 3 Chloro 3 Methyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-Butanone (B6335102), 3-chloro-3-methyl-, ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show two distinct signals corresponding to the two types of chemically non-equivalent protons in the molecule.
The methyl protons of the acetyl group (CH₃C=O) are expected to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. This signal would likely be found in the chemical shift range of δ 2.1-2.4 ppm, characteristic of methyl groups adjacent to a carbonyl.
The two methyl groups attached to the tertiary carbon bearing the chlorine atom (-C(CH₃)₂Cl) are equivalent and would also produce a singlet. Due to the electronegativity of the chlorine atom, this signal is expected to be downfield compared to a typical methyl group, likely in the range of δ 1.6-1.9 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, one for each unique carbon atom.
The carbonyl carbon (C=O) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 200-210 ppm.
The quaternary carbon atom bonded to the chlorine (C-Cl) would be observed in the range of δ 60-80 ppm.
The carbon of the acetyl methyl group (CH₃C=O) would likely appear around δ 25-35 ppm.
The carbons of the two equivalent methyl groups attached to the chloro-substituted carbon (-C(CH₃)₂Cl) would resonate at a similar chemical shift, expected in the range of δ 25-35 ppm.
These predicted chemical shifts are instrumental in confirming the connectivity of the molecule. For any derivatives of 2-Butanone, 3-chloro-3-methyl-, NMR spectroscopy would be crucial in identifying structural changes resulting from chemical transformations.
| Predicted ¹H NMR Data for 2-Butanone, 3-chloro-3-methyl- | |||
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -C(O)CH₃ | 2.1 - 2.4 | Singlet | 3H |
| -C(Cl)(CH₃)₂ | 1.6 - 1.9 | Singlet | 6H |
| Predicted ¹³C NMR Data for 2-Butanone, 3-chloro-3-methyl- | |||
| Carbon Type | Predicted Chemical Shift (δ, ppm) | ||
| C=O | 200 - 210 | ||
| -C(Cl)(CH₃)₂ | 60 - 80 | ||
| -C(O)CH₃ | 25 - 35 | ||
| -C(Cl)(CH₃)₂ | 25 - 35 |
Infrared (IR) and Mass Spectrometry Applications
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of 2-Butanone, 3-chloro-3-methyl-, the most prominent absorption band would be due to the carbonyl (C=O) group. nih.gov This strong absorption is typically observed in the range of 1715-1730 cm⁻¹ for aliphatic ketones. The presence of the electronegative chlorine atom alpha to the carbonyl group can slightly shift this frequency. Other expected absorptions would include C-H stretching vibrations around 2900-3000 cm⁻¹ and C-Cl stretching, which typically appears in the fingerprint region between 600 and 800 cm⁻¹.
| Key IR Absorptions for 2-Butanone, 3-chloro-3-methyl- | |
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1715 - 1730 |
| C-H (Alkyl) | 2900 - 3000 |
| C-Cl | 600 - 800 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Butanone, 3-chloro-3-methyl-, the molecular ion peak [M]⁺ would be observed at m/z 120 and a smaller [M+2]⁺ peak at m/z 122 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom due to its isotopes ³⁵Cl and ³⁷Cl. nih.gov Common fragmentation patterns for α-haloketones include the loss of the halogen atom and α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. This would likely result in a prominent acylium ion peak at m/z 43, corresponding to [CH₃CO]⁺.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there are no published crystal structures for 2-Butanone, 3-chloro-3-methyl-, this method would provide unambiguous structural information if a suitable crystal could be obtained.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. For instance, it would reveal the C-Cl, C=O, and C-C bond distances and the tetrahedral geometry around the sp³-hybridized carbons and the trigonal planar geometry of the carbonyl carbon. Furthermore, X-ray crystallography would elucidate the intermolecular interactions in the solid state, such as dipole-dipole interactions involving the polar carbonyl and C-Cl bonds, which govern the crystal packing.
Spectroscopic Analysis of Conformational States
The rotational isomers, or conformers, of α-haloketones are of significant interest due to the interplay of steric and electronic effects. For 2-Butanone, 3-chloro-3-methyl-, rotation around the C2-C3 bond would lead to different spatial arrangements of the chlorine atom and the carbonyl group.
The preferred conformation of α-haloketones is often one where the halogen and the carbonyl oxygen are eclipsed or nearly so. This arrangement is thought to be stabilized by dipole-dipole interactions and hyperconjugation. In the case of 2-Butanone, 3-chloro-3-methyl-, the steric bulk of the two methyl groups on the C3 carbon would also play a crucial role in determining the most stable conformer.
Computational modeling, in conjunction with variable-temperature NMR or IR spectroscopy, could be used to study the conformational preferences. Changes in the spectra at different temperatures can provide information about the energy barriers between different conformers and their relative populations. For example, the C-Cl and C=O stretching frequencies in the IR spectrum can be sensitive to the dihedral angle between these two bonds.
Theoretical and Computational Chemistry Studies on 2 Butanone, 3 Chloro 3 Methyl Systems
Quantum Chemical Calculations (Density Functional Theory, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental tools for investigating the electronic structure and properties of molecules. These calculations could provide significant insights into the behavior of 2-Butanone (B6335102), 3-chloro-3-methyl-. A study on a related cyclobutyl compound utilized DFT with the B3LYP/cc-pVDZ basis set to analyze its structure and molecular characteristics. nanobioletters.com
Frontier Molecular Orbital (HOMO/LUMO) Analysis for Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.
A comprehensive search of scientific literature did not reveal any studies that have performed a Frontier Molecular Orbital analysis specifically on 2-Butanone, 3-chloro-3-methyl-. Therefore, no data on its HOMO-LUMO gap or orbital energies are available.
Prediction of Geometric Parameters and Vibrational Frequencies
Computational methods are frequently used to predict molecular geometries (bond lengths, bond angles, and dihedral angles) and vibrational frequencies. These theoretical predictions can be compared with experimental data from techniques like X-ray crystallography and infrared (IR) spectroscopy to validate the computational model.
No specific studies predicting the geometric parameters or vibrational frequencies for 2-Butanone, 3-chloro-3-methyl- were found in the available literature.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It provides insights into the nature and extent of contacts between molecules, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.
There are no published studies that have conducted a Hirshfeld surface analysis on 2-Butanone, 3-chloro-3-methyl-.
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET) for Derivatives
In silico (computer-based) methods are valuable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds and their derivatives. These predictions help in the early stages of drug discovery to assess the potential of a molecule to become a viable drug.
No ADMET prediction studies have been published for derivatives of 2-Butanone, 3-chloro-3-methyl-.
Biological Activity and Medicinal Chemistry Research Involving 2 Butanone, 3 Chloro 3 Methyl Derivatives
Anticancer Potential and Cytotoxicity Studies of Derivatives
A notable area of research has been the design and synthesis of heterocyclic compounds derived from 3-chloro-2-butanone (B129570), a related starting material, to explore their cytotoxic effects against various cancer cell lines. nih.govmdpi.com One such series of compounds, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has shown promise as potential anticancer agents. nih.gov These piperidine-containing compounds are of interest due to the established therapeutic efficacy of the piperidine (B6355638) pharmacophore against a range of diseases. nih.gov
Studies have demonstrated the cytotoxic effects of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives in several hematological cancer cell lines. nih.gov Specifically, compounds designated as (II) and (IV) in a research study effectively reduced the growth of multiple myeloma, leukemia, and natural killer t-cell lymphoma (NKTL) cell lines. nih.gov The cytotoxic activity was found to be statistically significant, with a noticeable suppression of cancer cell survival starting at a concentration of 1 mM in H929 (myeloma) and MV-4-11 (leukemia) cancer cell lines. nih.gov Complete inhibition of cell proliferation was observed at a concentration of 5 mM across all tested cell lines. nih.gov
Table 1: Cytotoxicity of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives
| Compound | Cancer Type | Cell Line(s) | Observed Effect |
| Compound II | Myeloma, Leukemia, NKTL | H929, MV-4-11, and others | Reduced cell growth, significant decrease in cancer cell survival. nih.gov |
| Compound IV | Myeloma, Leukemia, NKTL | H929, MV-4-11, and others | Reduced cell growth, significant decrease in cancer cell survival. nih.gov |
| Compounds I, III, V | Myeloma, Leukemia, NKTL | H929, MV-4-11, and others | Demonstrated cytotoxic effects, with statistically significant decreases in cancer cell survival. nih.gov |
The anticancer activity of these derivatives is linked to their ability to induce apoptosis, or programmed cell death. nih.gov Research has shown that treatment with certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives leads to an increase in the mRNA expression of key apoptosis-promoting genes, such as p53 and Bax. nih.gov The p53 protein is a well-known tumor suppressor that can trigger apoptosis in response to cellular stress, while Bax is a pro-apoptotic member of the Bcl-2 protein family. nih.govmdpi.comrsc.org The upregulation of these genes suggests that the compounds exert their cytotoxic effects by activating the intrinsic apoptotic pathway. nih.gov This mechanism, involving the modulation of apoptosis-related genes like p53, Bax, and the anti-apoptotic gene Bcl-2, is a common strategy for many potential anticancer agents. rsc.org
Mechanisms of Biological Action at the Cellular and Molecular Level
The biological action of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives appears to be multifaceted, targeting key signaling pathways involved in cancer cell survival and proliferation. nih.gov One proposed mechanism is the inhibition of the JAK/STAT protein kinase pathway, which is crucial for anti-apoptotic, proliferative, and differentiation signals in blood cancers. nih.gov Aberrant activation of this pathway, particularly involving JAK2 and STAT3, is a known driver in hematological malignancies like acute lymphocytic leukemia, acute myeloid leukemia, and nasal-type NK/T-cell lymphoma. nih.gov
To further elucidate the mechanism of action, molecular docking studies have been performed. nih.gov These computational analyses predicted that the synthesized compounds can effectively bind to the active sites of several target proteins implicated in hematological cancers, including:
6FS1 and 6FSO (Myeloma related) nih.gov
6TJU (Leukemia related) nih.gov
5N21 and 1OLL (NK/T-cell Lymphoma related) nih.gov
The efficient interaction with these protein residues, as revealed by the docking studies, supports the hypothesis that these compounds interfere with critical cancer survival pathways. nih.gov
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of lead compounds. For the 3-chloro-3-methyl-2,6-diarylpiperidin-4-one series, research has focused on understanding how different substituents on the aryl rings at positions 2 and 6 influence their biological activity. nih.gov A series of five compounds (I–V) were synthesized with different benzaldehyde (B42025) derivatives to vary these substituents. nih.gov
Table 2: Binding Energies of Derivatives with Myeloma-Related Protein (6FS1)
| Compound | Aryl Substituent(s) | Binding Energy (kcal/mol) |
| Compound IV | p-methylbenzaldehyde | -89.41 nih.gov |
| Compound V | p-methoxybenzaldehyde | -89.33 nih.gov |
| Compound I | Benzaldehyde | -92.28 nih.gov |
| Compound III | p-fluorobenzaldehyde | -93.16 nih.gov |
| Compound II | p-chlorobenzaldehyde | -97.40 nih.gov |
The SAR analysis, supported by molecular docking data, revealed that the nature of the substituent on the phenyl ring significantly affects the binding affinity to target proteins. nih.gov For instance, with the myeloma-related protein 6FS1, the derivative with a p-chlorobenzaldehyde substituent (Compound II) showed the most favorable binding energy. nih.gov In contrast, for the NKTL-related protein 5N21, the derivative with a p-methoxybenzaldehyde substituent (Compound V) exhibited the highest binding score. nih.gov These findings highlight that modifications to the aryl groups can tune the compounds' potency and selectivity towards different cancer-related protein targets. nih.gov
Exploration in Other Therapeutic Areas
Beyond direct cytotoxicity, derivatives of 2-Butanone (B6335102), 3-chloro-3-methyl- are being explored for other specialized therapeutic applications. wipo.int One such area is the development of bifunctional chelating agents (BFCs). wipo.int Specifically, 3-chloro-3-methyl-2-butanone oxime has been used in the synthesis of novel BFCs that have a triamine functionality. wipo.int These BFCs are designed to form stable complexes with radioactive metal ions. wipo.int The resulting radionuclide-labeled complexes can then be linked to antibodies, creating conjugates suitable for diagnostic imaging or targeted radionuclide therapy, which aims to deliver radiation directly to cancer cells. wipo.int
Environmental Behavior and Ecotoxicological Assessment of 2 Butanone, 3 Chloro 3 Methyl
Environmental Persistence and Degradation Pathways
Limited specific information is available regarding the environmental persistence and degradation of 2-butanone (B6335102), 3-chloro-3-methyl-. However, some insights can be drawn from related compounds and general chemical principles. For the related compound 3-chloro-2-butanone (B129570), it is noted to be soluble in water, and based on this, its persistence is considered unlikely. fishersci.com
In the atmosphere, halogenated organic compounds can undergo degradation. For instance, 3-chloro-2-butanone is a major product in the gas-phase reaction of chlorine with trans-2-methyl-2-butenal (B1200531), a process that can contribute to smog formation under low nitrogen oxide (NOₓ) conditions. nih.gov This suggests that atmospheric chemical reactions are a potential degradation pathway. Further photooxidation of such carbonyl compounds can lead to the formation of other pollutants. nih.gov The photolysis of 3-chloro-2-butanone has been shown to yield hydrogen chloride as a major product.
The persistence of chlorinated compounds in the environment is a general concern. cymitquimica.com For a structurally similar compound, 4-chloro-2-butanone, it is noted to have lower environmental persistence and faster degradation compared to 2-butanone (MEK). Conversely, another related compound, 3-methyl-2-butenal (B57294), is readily biodegradable. oecd.org
Mobility and Distribution in Environmental Compartments (Soil, Water)
The mobility and distribution of 2-butanone, 3-chloro-3-methyl- in the environment are influenced by its physical and chemical properties. For the related compound 3-chloro-2-butanone, its water solubility suggests it will likely be mobile in the environment. fishersci.com High water solubility generally indicates a potential for leaching into groundwater and movement within aquatic systems. cdc.gov
Distribution modeling for 3-methyl-2-butenal suggests that water would be the primary environmental compartment, receiving approximately 83% of the substance, with about 17% distributed into the air. oecd.org Given the structural similarities, a comparable distribution pattern might be expected for 2-butanone, 3-chloro-3-methyl-.
Ecotoxicological Effects on Biological Systems
The ecotoxicological effects of 2-butanone, 3-chloro-3-methyl- have not been extensively studied. However, information on related compounds provides some indication of its potential impact on biological systems. For 3-chloro-2-butanone, toxicological assessments have pointed to potential irritative effects on skin and mucous membranes upon exposure.
Toxicity studies on aquatic organisms are a common method for assessing ecotoxicological risk. The Microtox® system, which measures the inhibition of bioluminescence in the bacterium Aliivibrio fischeri, has been used to evaluate the toxicity of 3-chloro-2-butanone. researchgate.net These studies show a concentration-dependent toxic response. researchgate.net
The table below presents ecotoxicity data for the related compound 3-methyl-2-butenal, which is considered to have properties indicating a hazard to the environment, although this may only be evident at very high exposure levels. oecd.org
| Test Organism | Endpoint | Concentration | Exposure Time | Reference |
| Aliivibrio fischeri | Bioluminescence Inhibition | Concentration-dependent | 15, 30, 45 min | researchgate.net |
It is important to note that the toxicological properties of 2-butanone, 3-chloro-3-methyl- itself have not been fully investigated. echemi.com
Bioaccumulation Potential Studies
There is no specific information available on the bioaccumulation potential of 2-butanone, 3-chloro-3-methyl-. Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. srs.gov The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). srs.gov
For the related compound 3-methyl-2-butenal, the measured log Kow is 0.53. oecd.org Based on this value, the bioconcentration factor (BCF), which describes the accumulation of a substance from water, was estimated to be 0.56. oecd.org This low BCF suggests that bioaccumulation in aquatic organisms is not expected for this compound. oecd.org Generally, chemicals with log Kow values between 5 and 8 are considered most likely to bioaccumulate. srs.gov
Given the structural similarity, it is plausible that 2-butanone, 3-chloro-3-methyl- also has a low bioaccumulation potential. However, without experimental data, this remains an estimation.
Analytical Methods for the Detection and Quantification of 2 Butanone, 3 Chloro 3 Methyl
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for isolating 2-Butanone (B6335102), 3-chloro-3-methyl- from complex mixtures, enabling its accurate identification and quantification. Both gas and liquid chromatography can be applied, with the choice depending on the sample matrix, required sensitivity, and the nature of the analytical investigation.
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds such as 2-Butanone, 3-chloro-3-methyl-. The compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column.
Detailed research findings indicate that the Kovats retention index, a relative measure of retention time, is a key parameter for the identification of this compound. For 2-Butanone, 3-chloro-3-methyl-, experimental values for the Kovats retention index have been reported on standard non-polar stationary phases. nih.gov These values are crucial for method development and for confirming the compound's identity in a sample by comparing retention times with those of a known analytical standard.
| Parameter | Value | Stationary Phase | Source |
| Kovats Retention Index | 725 | Standard non-polar | NIST Mass Spectrometry Data Center nih.gov |
| Kovats Retention Index | 763 | Standard non-polar | NIST Mass Spectrometry Data Center nih.gov |
The selection of an appropriate GC column is critical. For chlorinated ketones and related isomers, columns such as those with silicone-based stationary phases are often employed. The separation is typically achieved by programming the column temperature to increase gradually, ensuring the efficient elution of analytes.
While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for less volatile derivatives or when analyzing complex aqueous samples. For ketones, direct detection by HPLC can be challenging due to the lack of a strong chromophore. Therefore, a common strategy involves chemical derivatization to attach a UV-absorbing or fluorescent tag to the ketone functional group.
A widely used method for ketones involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net This reaction forms a 2,4-dinitrophenylhydrazone derivative which is highly colored and can be readily detected with high sensitivity using a UV-Vis diode-array detector (DAD). researchgate.net This approach, while documented for other ketones, is theoretically applicable to 2-Butanone, 3-chloro-3-methyl- for trace quantification in various matrices. researchgate.net
Furthermore, because 2-Butanone, 3-chloro-3-methyl- contains a chiral center, chiral HPLC can be employed to separate its enantiomers. This is particularly important in stereoselective synthesis or metabolism studies. Chiral stationary phases (CSPs) are used to achieve separation of the enantiomers, which can then be quantified individually. jst.go.jpnih.gov
Mass Spectrometry in Trace Analysis and Metabolite Identification
Mass Spectrometry (MS), especially when coupled with Gas Chromatography (GC-MS), is the definitive technique for the structural confirmation and trace analysis of 2-Butanone, 3-chloro-3-methyl-. nih.gov In GC-MS, after the compound is separated by the GC, it enters the mass spectrometer where it is ionized. The resulting molecular ion and its characteristic fragmentation pattern serve as a chemical fingerprint, allowing for unambiguous identification.
The analysis of fragmentation patterns is key to elucidating the structure. For ketones, alpha-cleavage (the breaking of the carbon-carbon bond adjacent to the carbonyl group) is a common fragmentation pathway. The presence of a chlorine atom also influences the fragmentation, leading to characteristic isotopic patterns in the mass spectrum due to the natural abundance of chlorine-35 and chlorine-37 isotopes.
For trace-level detection in environmental samples, techniques such as purge-and-trap GC-MS can be utilized to pre-concentrate the analyte, thereby increasing the sensitivity of the method. PubChem provides predicted collision cross-section (CCS) values, which are important parameters in ion mobility-mass spectrometry for enhancing confidence in compound identification. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 121.04147 | 120.3 |
| [M+Na]⁺ | 143.02341 | 129.4 |
| [M-H]⁻ | 119.02692 | 121.3 |
| [M+NH₄]⁺ | 138.06802 | 144.0 |
| [M+K]⁺ | 158.99735 | 127.9 |
| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |
This technique is also invaluable for identifying metabolites by detecting the products of biotransformation, which may involve reactions such as reduction of the keto group or dechlorination.
Development of Specific Detection Assays
While chromatographic methods are highly accurate, there is a growing interest in developing rapid, field-portable, and cost-effective specific detection assays. For small organic molecules like 2-Butanone, 3-chloro-3-methyl-, these often take the form of immunoassays or biosensors.
Immunoassays utilize the highly specific binding between an antibody and a target analyte (antigen). pjoes.com To develop an immunoassay for a small molecule (a hapten), the molecule must first be conjugated to a larger carrier protein to elicit an immune response and produce specific antibodies. acs.org The resulting antibodies can then be used in a competitive assay format, such as an enzyme-linked immunosorbent assay (ELISA), to detect the compound in samples. acs.org
Biosensors represent another avenue for specific detection. These devices combine a biological recognition element (e.g., an enzyme, antibody) with a physical transducer to generate a measurable signal. scirp.org For organochlorine compounds, biosensors have been developed based on principles like enzyme inhibition or the use of specific antibodies. nih.govresearchgate.net For example, a nanomechanical cantilever sensor can be coated with antibodies that specifically bind to a target organochlorine, with the binding event causing a measurable physical deflection. nih.gov
Although specific immunoassays or biosensors for 2-Butanone, 3-chloro-3-methyl- are not widely documented in the reviewed literature, the established principles for developing such assays for other small organochlorine compounds and haptens provide a clear pathway for their potential creation. nih.govgoogle.com
Future Research Directions for 2 Butanone, 3 Chloro 3 Methyl
Exploration of Novel Synthetic Pathways and Catalysis
The efficient and selective synthesis of 2-butanone (B6335102), 3-chloro-3-methyl- is fundamental to unlocking its research potential. Future investigations should focus on developing more advanced and sustainable synthetic methodologies.
Current synthetic approaches for similar chlorinated ketones often involve the direct chlorination of a ketone precursor. For instance, the synthesis of 3-chloro-2-butanone (B129570) can be achieved through the chlorination of 2-butanone using reagents like hydrogen chloride and hydrogen peroxide with a copper(II) chloride catalyst. Another related compound, 4-chloro-3-(chloromethyl)-3-methyl-2-butanone, is typically synthesized by the chlorination of 3-methyl-2-butanone (B44728) in the presence of chlorine gas and a catalyst like aluminum chloride.
Future research could explore:
Asymmetric Catalysis: Developing catalytic systems that can introduce the chlorine atom stereoselectively would be a significant breakthrough, yielding enantiomerically pure forms of the compound. This would be crucial for pharmaceutical applications where stereochemistry often dictates biological activity.
Flow Chemistry: Transitioning from batch synthesis to continuous flow processes could offer improved safety, scalability, and product consistency. The use of microreactors can allow for precise control over reaction parameters, potentially minimizing the formation of byproducts.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. Research into photocatalytic methods for the regioselective chlorination of 3-methyl-2-butanone could provide a milder and more environmentally friendly alternative to traditional chlorinating agents.
Novel Catalysts: Investigating the utility of novel catalysts, such as metal-organic frameworks (MOFs) or supported nanoparticle catalysts, could lead to higher yields and selectivities. These catalysts may offer enhanced stability and recyclability, contributing to more sustainable synthetic routes.
| Potential Synthetic Exploration Areas | Description | Potential Advantages |
| Asymmetric Catalysis | Use of chiral catalysts to produce specific stereoisomers. | Access to enantiopure compounds for pharmacological studies. |
| Flow Chemistry | Continuous production in microreactors. | Improved safety, scalability, and process control. |
| Photocatalysis | Use of light to drive the chlorination reaction. | Milder reaction conditions and potentially greener processes. |
| Novel Catalysts | Exploration of MOFs, nanoparticles, etc. | Higher efficiency, selectivity, and catalyst recyclability. |
Design and Synthesis of Advanced Derivatives for Targeted Applications
The reactivity of the chlorine atom and the carbonyl group in 2-butanone, 3-chloro-3-methyl- makes it an excellent starting material for the synthesis of a wide array of derivatives with potential applications in medicine and materials science.
A notable example of derivative synthesis is the creation of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which have shown promise as anti-cancer agents. nih.gov These compounds were synthesized via a multi-component reaction involving 3-chloro-2-butanone (a close structural analog), an aldehyde, and ammonium (B1175870) acetate. nih.gov This demonstrates the utility of this chemical class in generating complex heterocyclic structures with significant biological activity.
Future research in this area should aim to:
Expand Heterocyclic Scaffolds: Systematically explore the reaction of 2-butanone, 3-chloro-3-methyl- with various dinucleophiles to create a diverse library of heterocyclic compounds, such as thiophenes, pyrazoles, and oxazoles. For instance, the reaction of related alpha-haloketones with reagents like thiourea (B124793) has been used to synthesize thiazoles. chemicalbook.com
Develop "Click Chemistry" Handles: Modify the structure to incorporate functional groups suitable for "click chemistry," such as azides or alkynes. This would enable the straightforward conjugation of these molecules to biomolecules or polymers for applications in drug delivery and diagnostics.
Structure-Activity Relationship (SAR) Studies: For derivatives that exhibit interesting biological activity, comprehensive SAR studies should be conducted. This involves systematically altering different parts of the molecule to understand how these changes affect its biological function, leading to the optimization of lead compounds.
| Derivative Class | Synthetic Precursor Example | Potential Application |
| Diarylpiperidin-4-ones | 3-chloro-2-butanone | Anti-cancer agents nih.gov |
| Thiophenes | 3-chloro-2-butanone | Fungicides, Pharmaceuticals researchgate.net |
| Thiazoles | 3-chloro-2-butanone | Various bioactive compounds chemicalbook.com |
Deeper Mechanistic Understanding through Advanced Techniques
A thorough understanding of the reaction mechanisms involving 2-butanone, 3-chloro-3-methyl- is crucial for optimizing existing reactions and designing new ones. While some mechanistic work has been done on related compounds, a dedicated study on the title compound is warranted.
For example, the reaction of 3-chloro-2-butanone with chlorine atoms in the gas phase is proposed to proceed through different pathways, including addition to the C-3 position and H-abstraction from the aldehyde group in a related compound. mdpi.com A highly unusual condensation reaction between 2-butanone, 3-chloro-3-methyl- and lithium diisopropylamide has also been reported, highlighting its unique reactivity. acs.orgacs.org
Future mechanistic studies could employ:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition state geometries, and rationalize observed selectivities. This can provide insights that are difficult to obtain through experimental means alone.
In Situ Spectroscopy: Techniques such as ReactIR (in-situ infrared spectroscopy) and process mass spectrometry can be used to monitor the concentration of reactants, intermediates, and products in real-time. This data is invaluable for elucidating complex reaction networks.
Isotopic Labeling Studies: Synthesizing isotopically labeled versions of 2-butanone, 3-chloro-3-methyl- (e.g., with ¹³C or ²H) and tracking the fate of the labels during a reaction can provide definitive evidence for proposed mechanistic pathways.
Comprehensive Biological and Toxicological Profiling in Vivo
While in silico and in vitro studies provide valuable preliminary data, a comprehensive understanding of the biological and toxicological profile of 2-butanone, 3-chloro-3-methyl- and its derivatives can only be achieved through in vivo studies.
Derivatives of the closely related 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown cytotoxic effects against various cancer cell lines, including myeloma and leukemia. nih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for these derivatives have also been performed. nih.gov The toxicological profile of the parent compound, 2-butanone, has been studied, indicating rapid absorption and metabolism. cdc.gov However, the introduction of a chloro-methyl group is expected to significantly alter its biological properties.
Future research should focus on:
In Vivo Efficacy Studies: For derivatives showing promise in vitro (e.g., as anti-cancer agents), well-designed in vivo studies using animal models are the next logical step to evaluate their therapeutic efficacy and potential side effects.
Metabolite Identification: In vivo studies should aim to identify the major metabolites of 2-butanone, 3-chloro-3-methyl-. This is crucial for understanding its clearance from the body and for identifying any potentially toxic metabolic byproducts.
Genotoxicity and Carcinogenicity Assays: A battery of genotoxicity assays should be conducted to assess the potential of the compound and its key derivatives to cause DNA damage. Long-term carcinogenicity studies in animal models may also be warranted depending on the intended application and initial toxicity data.
| Toxicological Parameter | Related Compound Information | Future Research Focus for Target Compound |
| Cytotoxicity | Diarylpiperidin-4-one derivatives show anti-cancer activity. nih.gov | In vivo efficacy studies of new derivatives in animal models. |
| ADMET | In silico predictions performed for derivatives. nih.gov | In vivo pharmacokinetic and metabolite identification studies. |
| General Toxicity | Toxicological profile of 2-butanone is known. cdc.gov | Comprehensive in vivo toxicity profiling, including genotoxicity. |
Sustainable Synthesis and Environmental Remediation Strategies
In the modern chemical landscape, the sustainability of chemical processes and the environmental fate of compounds are of paramount importance. Future research should address these aspects for 2-butanone, 3-chloro-3-methyl-.
Research on the environmental remediation of related compounds has been documented. For instance, the generation of 2-butanone as an intermediate during the biological and chemical remediation of environmental contaminants has been studied. nrc.gov Furthermore, the formation of 3-chloro-2-butanone as a product of the gas-phase reaction of Cl with trans-2-methyl-2-butenal (B1200531) has implications for atmospheric chemistry. mdpi.com
Future research directions in this domain include:
Green Synthesis Routes: As mentioned in section 9.1, developing synthetic methods that utilize greener solvents, renewable starting materials, and energy-efficient processes is a key goal.
Biodegradation Studies: Investigating the biodegradability of 2-butanone, 3-chloro-3-methyl- is essential to understand its environmental persistence. This involves identifying microorganisms capable of degrading the compound and elucidating the metabolic pathways involved.
Development of Remediation Technologies: In the event of environmental contamination, having effective remediation strategies is crucial. Research could focus on developing advanced oxidation processes or bioremediation techniques specifically tailored to the degradation of this and similar halogenated ketones. There is potential for this compound to be addressed in land recycling cleanup reports. blogspot.com
Q & A
Basic Research Questions
Q. How can researchers experimentally determine key physical properties (e.g., boiling point, flash point) of 3-chloro-3-methyl-2-butanone when literature data is limited?
- Methodology : Use differential scanning calorimetry (DSC) for measuring decomposition and melting points. For flash point determination, follow ASTM D93 (Pensky-Martens closed cup method). Boiling points can be estimated via gas chromatography (GC) coupled with a calibrated reference column. If the compound decomposes, employ reduced-pressure distillation to lower boiling points and minimize thermal degradation .
Q. What are the recommended synthetic routes for 3-chloro-3-methyl-2-butanone, and how can purity be optimized?
- Methodology : Chlorination of 3-methyl-2-butanone using agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or recrystallization. Validate purity using GC-MS or NMR spectroscopy to confirm the absence of byproducts like 1-chloro derivatives .
Q. How can researchers structurally characterize 3-chloro-3-methyl-2-butanone using spectroscopic techniques?
- Methodology :
- NMR : Analyze H and C spectra to identify methyl (δ 1.2–1.5 ppm) and carbonyl (δ 200–220 ppm) groups. The chloro-methyl group’s deshielding effect will shift adjacent protons upfield.
- IR : Confirm the ketone group via C=O stretch (~1700–1750 cm⁻¹) and C-Cl bond (~550–850 cm⁻¹).
- Mass Spec : Look for molecular ion peaks at m/z 134/136 (Cl isotopic pattern) and fragmentation patterns (e.g., loss of CH₃Cl, m/z 79) .
Advanced Research Questions
Q. What computational approaches are effective in modeling the thermal decomposition or combustion mechanisms of 3-chloro-3-methyl-2-butanone?
- Methodology : Develop a reduced kinetic mechanism using decoupling methodology (e.g., separating C₄-Cₙ, C₂-C₃, and H₂/CO/C₁ sub-mechanisms). Optimize reaction rates via machine learning algorithms (e.g., self-adaptive differential evolution) to predict ignition delays and flame speeds. Validate against experimental data from shock tubes or constant-volume bombs .
Q. How can reaction thermochemistry data (e.g., enthalpy of formation) for 3-chloro-3-methyl-2-butanone be experimentally validated?
- Methodology : Use bomb calorimetry to measure combustion enthalpy. Combine with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to estimate gas-phase enthalpies. Compare results with NIST-reviewed data for analogous compounds (e.g., 2-butanone derivatives) to identify discrepancies and refine computational models .
Q. What strategies are recommended for assessing the stability of 3-chloro-3-methyl-2-butanone under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC for byproduct formation. Use FTIR to detect structural changes (e.g., oxidation of the ketone group). Store in amber glass under inert gas (N₂/Ar) to prevent hydrolysis .
Q. How can isotopic labeling (e.g., deuterated analogs) aid in tracking 3-chloro-3-methyl-2-butanone in metabolic or environmental studies?
- Methodology : Synthesize deuterated derivatives (e.g., 3-chloro-3-methyl-d₃-2-butanone) via halogen exchange or catalytic deuteration. Use LC-MS/MS to trace metabolic pathways or environmental degradation. Ensure isotopic purity (>98% D) via NMR and mass spectrometry to avoid interference from natural abundance isotopes .
Analytical and Toxicological Questions
Q. What in vitro assays are suitable for evaluating the mutagenic potential of 3-chloro-3-methyl-2-butanone?
- Methodology : Perform the Ames test (OECD 471) using Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 liver enzymes). Assess chromosomal aberrations via micronucleus assays in mammalian cell lines (e.g., CHO cells). Compare results with structurally related chlorinated ketones to infer toxicity mechanisms .
Q. How can researchers resolve contradictions in reported flammability data for halogenated ketones like 3-chloro-3-methyl-2-butanone?
- Methodology : Re-evaluate flammability limits (LEL/UEL) using closed-cup flash point testers and ASTM E681 for explosive limits. Correlate with computational reactivity descriptors (e.g., bond dissociation energies for C-Cl and C=O groups). Cross-reference with NIST databases for analogous compounds to identify data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
